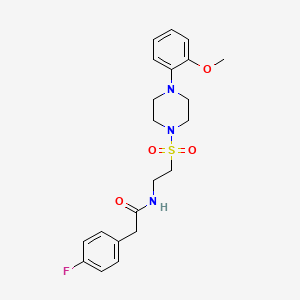
2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors, potential therapeutic effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-fluorophenyl group, a piperazine moiety, and an acetamide functional group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with serotonin (5-HT) receptors and dopamine (D2) receptors. Studies have shown that compounds with similar piperazine structures often exhibit antipsychotic properties by antagonizing these receptors.
Receptor Interaction
- 5-HT2A Receptor : The compound demonstrates significant binding affinity to the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.
- Dopamine D2 Receptor : Interaction with the D2 receptor suggests potential antipsychotic effects, as many antipsychotic drugs target this receptor to mitigate symptoms of schizophrenia and other psychiatric conditions.
Antipsychotic Properties
Research involving various animal models has indicated that compounds similar to This compound exhibit antipsychotic effects. For instance, a study evaluated a series of arylpiperazines for their ability to induce catalepsy, a common measure of antipsychotic activity. The results showed variable efficacy, with some compounds significantly reducing cataleptic behavior, indicating potential for clinical application in treating psychosis .
Antidepressant Activity
In addition to antipsychotic effects, there is emerging evidence suggesting that this compound may also have antidepressant properties. A study highlighted the modulation of serotonin levels in animal models treated with similar piperazine derivatives, which could translate into mood-enhancing effects .
Case Studies
- Animal Model Study : In a controlled study involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in the elevated plus maze test. This suggests anxiolytic properties alongside its antipsychotic effects.
- Human Cell Line Testing : In vitro studies using human embryonic kidney (HEK293) cells revealed that the compound exhibited low cytotoxicity, making it a candidate for further development in therapeutic applications without significant adverse effects .
Data Summary Table
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-20-5-3-2-4-19(20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAPCVMXDQLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














